molecular formula C21H23N5O6 B1684486 Pixantrone dimaleate CAS No. 144675-97-8

Pixantrone dimaleate

Cat. No.: B1684486
CAS No.: 144675-97-8
M. Wt: 441.4 g/mol
InChI Key: GORZTPPEWDXGBU-BTJKTKAUSA-N
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Description

Pixantrone dimaleate is an experimental antineoplastic (anti-cancer) drug, an analogue of mitoxantrone with fewer toxic effects on cardiac tissue. It acts as a topoisomerase II poison and intercalating agent. The compound is primarily used in the treatment of relapsed or refractory aggressive non-Hodgkin’s lymphoma .

Mechanism of Action

Target of Action

Pixantrone Maleate, also known as Pixantrone dimaleate, primarily targets topoisomerase II . It also interacts with three crucial proteins of cervical cancer: TBK1 , DNA polymerase epsilon , and integrin α-V β-8 . These targets play a significant role in DNA replication and cell proliferation, making them crucial in the treatment of cancer.

Mode of Action

Pixantrone acts as a topoisomerase II poison and an intercalating agent . It binds to the topoisomerase II enzyme, causing DNA damage and blocking the replication process, which leads to cell death . It also intercalates into the DNA structure, further disrupting DNA replication and transcription .

Biochemical Pathways

The interaction of Pixantrone with topoisomerase II and its intercalation into DNA disrupts the normal biochemical pathways of DNA replication and transcription. This disruption leads to the inhibition of cell proliferation and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Pixantrone has a biological half-life of 9.5–17.5 hours . It is primarily excreted through the fecal route, with renal excretion accounting for 4–9% . These properties impact the bioavailability of Pixantrone, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of Pixantrone’s action primarily involve the induction of cell death through the disruption of DNA replication and transcription. By targeting topoisomerase II and intercalating into DNA, Pixantrone inhibits cell proliferation, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of Pixantrone can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can impact Pixantrone’s effectiveness through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pixantrone dimaleate is synthesized through a series of chemical reactions involving the modification of anthracenedione structures.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and reagents, followed by purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Pixantrone dimaleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Pixantrone dimaleate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pixantrone dimaleate is unique due to its reduced cardiotoxicity while maintaining efficacy in treating aggressive non-Hodgkin’s lymphoma. Its structure allows for effective DNA intercalation and topoisomerase II inhibition with fewer side effects, making it a promising alternative to other anthracyclines and anthracenediones .

Properties

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3]

CAS No.

144675-97-8

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid

InChI

InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GORZTPPEWDXGBU-BTJKTKAUSA-N

SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O

Appearance

Brown to black solid powder

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO and water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,8-bis((2-aminoethyl)amino)-2-aza-anthracene-9,10-dione
5,8-bis(2-aminoethylamino)-2-azaanthracene-9,10-dione
6,9-AEA-BIQDO
6,9-bis((2-aminoethyl)amino)benzo(g)isoquinoline-5,10-dione
BBR 2778
BBR-2778
BBR2778
pixantrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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